
1,2,3,4-Tetrafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrafluorobutane is an organic compound with the molecular formula C4H6F4 It is a fluorinated derivative of butane, where four hydrogen atoms are replaced by fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrafluorobutane can be synthesized through several methods. One common approach involves the fluorination of 1,2,3,4-tetrachlorobutane using a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF3). The reaction typically occurs under controlled conditions to ensure the selective replacement of chlorine atoms with fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrafluorobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound to partially fluorinated butanes.
Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Fluorinated alcohols (e.g., 1,2,3,4-tetrafluorobutanol) or ketones (e.g., 1,2,3,4-tetrafluorobutanone).
Reduction: Partially fluorinated butanes (e.g., 1,2,3-trifluorobutane).
Substitution: Halogenated derivatives (e.g., 1,2,3,4-tetrachlorobutane).
Applications De Recherche Scientifique
1,2,3,4-Tetrafluorobutane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential as a fluorinated building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which 1,2,3,4-tetrafluorobutane exerts its effects depends on the specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. For example, the electron-withdrawing nature of fluorine can enhance the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attack. Additionally, the presence of fluorine can affect the compound’s physical properties, such as boiling point and solubility.
Comparaison Avec Des Composés Similaires
2,2,3,3-Tetrafluorobutane: Another fluorinated butane isomer with different fluorine atom positions.
1,2,2,3-Tetrafluorobutane: A structural isomer with a unique arrangement of fluorine atoms.
Uniqueness: 1,2,3,4-Tetrafluorobutane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Propriétés
Numéro CAS |
119382-47-7 |
|---|---|
Formule moléculaire |
C4H6F4 |
Poids moléculaire |
130.08 g/mol |
Nom IUPAC |
1,2,3,4-tetrafluorobutane |
InChI |
InChI=1S/C4H6F4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2 |
Clé InChI |
PACXNEPPNPUOIN-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(CF)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
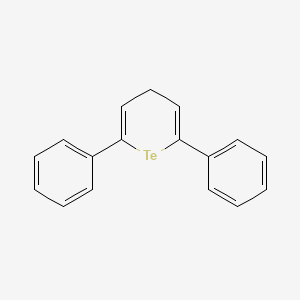
![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
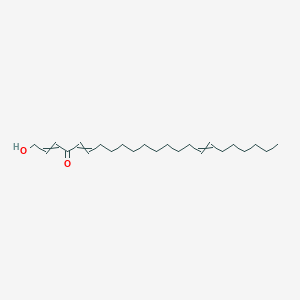
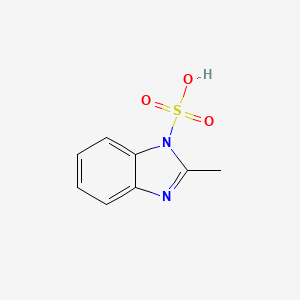


![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
![9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14292521.png)
![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
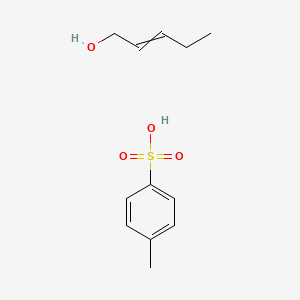
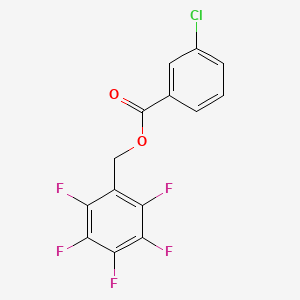
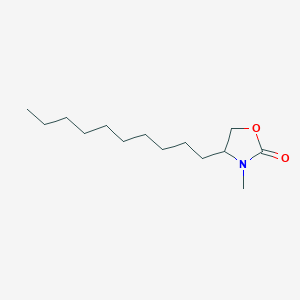
![{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14292555.png)
